(R)-(-)-4,12-Bis(di-3,5-xylylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Description
The compound (R)-(-)-4,12-Bis(di-3,5-xylylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (CAS: 1174218‑30‑4) is a chiral rhodium(I) complex featuring a [2.2]paracyclophane backbone with di-3,5-xylylphosphino ligands. Its molecular formula is [C56H62P2Rh]+BF4⁻, with a molecular weight of 986.75 g/mol . The paracyclophane scaffold provides a rigid, face-to-face π-stacking architecture, which enhances electronic communication between ligands and stabilizes transition states in asymmetric catalysis . This complex is air-sensitive and typically handled under inert conditions, as indicated by its yellow-orange crystalline appearance .
Developed for research purposes in collaboration with Johnson Matthey, it is patented (WO 2006/067412, US5874629) and primarily employed in enantioselective hydrogenation reactions, particularly for carbonyl groups . The di-3,5-xylylphosphino substituents introduce significant steric bulk, which improves stereochemical control compared to simpler diphenylphosphino analogs .
Properties
IUPAC Name |
[11-bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50P2.C8H12.BF4.Rh/c1-31-17-32(2)22-43(21-31)49(44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)50(45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APILCLFERIYDHA-ONEVTFJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C.C1CC=CCCC=C1.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC(=CC(=C1)P(C2=C3C=CC(=C2)CCC4=C(C=C(C=C4)CC3)P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C.C1/C=C\CC/C=C\C1.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H62BF4P2Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of [2.2]Paracyclophane
Lithiation and Phosphination
- Step 1 : The pseudo-ortho dibromide undergoes lithium-halogen exchange using n-butyllithium (nBuLi) in tetrahydrofuran (THF) at -78°C.
- Step 2 : The resulting dilithium intermediate reacts with chlorodi(3,5-xylyl)phosphine (ClP(3,5-Me₂C₆H₃)₂) to form the racemic bisphosphine.
- Resolution : Chiral resolution via crystallization with a tartaric acid derivative yields enantiomerically pure (R)-XylPhanephos.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (ligand) | 70–85% | |
| Optical purity (ee) | ≥97% | |
| Melting point | 234–238°C |
Preparation of the Rhodium Precursor Complex
The rhodium center is introduced via a cyclooctadiene (COD)-stabilized precursor. Two primary routes are documented:
From Rhodium Trichloride
Alternative Route Using Rhodium Hydroxide
- Reagents : Rh(OH)₃, COD, trifluoromethanesulfonic acid (TfOH).
- Procedure : Rh(OH)₃ reacts with COD and TfOH in ethanol at 75°C, yielding [Rh(H)(cod)(TfO)].
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Rh precursor) | 85–92% |
Ligand Coordination and Anion Exchange
The final step involves substituting chloride with the bisphosphine ligand and introducing the tetrafluoroborate anion.
Ligand Substitution
Anion Metathesis
- Reagents : Silver tetrafluoroborate (AgBF₄), methanol.
- Procedure : AgBF₄ is added to [RhCl(cod)((R)-XylPhanephos)] in methanol, precipitating AgCl. Filtration and solvent removal yield the tetrafluoroborate complex.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (final product) | 80–91% | |
| Purity | ≥97% (HPLC) |
Crystallization and Characterization
The product is isolated as a crystalline solid via slow evaporation from tetrahydrofuran (THF)/methyl tert-butyl ether (MTBE).
Analytical Data :
- ¹H NMR (CDCl₃): δ 7.2–6.8 (m, aromatic H), 4.3–3.9 (m, COD H), 2.4–2.1 (m, xylyl CH₃).
- ³¹P NMR (CDCl₃): δ 45.2 (s, PPh₂).
- X-ray Crystallography : Confirms square-planar geometry around Rh(I).
Optimized Synthetic Protocol
An integrated procedure derived from multiple sources achieves maximal efficiency:
- Ligand Synthesis : Prepare (R)-XylPhanephos via bromination/lithiation (85% yield).
- Rhodium Precursor : Generate [RhCl(cod)]₂ from RhCl₃ (90% yield).
- Coordination : React [RhCl(cod)]₂ with (R)-XylPhanephos in CH₂Cl₂/NaHCO₃ (88% yield).
- Anion Exchange : Treat with AgBF₄ in methanol (91% yield).
- Crystallization : Recrystallize from THF/MTBE (purity ≥97%).
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Describe the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, or elimination reactions.
Common Reagents and Conditions
List the common reagents and conditions used in these reactions. Include information on the solvents, catalysts, temperature, and pressure.
Major Products
Identify the major products formed from these reactions and any side products or by-products.
Scientific Research Applications
Provide a comprehensive description of the scientific research applications of the compound. This may include its use in:
Chemistry: Catalysis, synthesis of other compounds, etc.
Biology: Biological assays, enzyme inhibition, etc.
Medicine: Drug development, therapeutic applications, etc.
Industry: Material science, manufacturing processes, etc.
Mechanism of Action
Explain the mechanism by which the compound exerts its effects. Include information on the molecular targets, pathways involved, and any known interactions with other molecules.
Comparison with Similar Compounds
Key Observations :
- The target compound’s paracyclophane backbone enables π-stacking interactions that enhance enantioselectivity, while the di-3,5-xylylphosphino ligands provide greater steric hindrance than diphenylphosphino analogs .
- NORPHOS-Rh derivatives (e.g., 45-0184) exhibit lower molecular weights and reduced steric bulk, favoring faster reaction kinetics but lower stereoselectivity in certain substrates .
- Et-DUPHOS-Rh and Ph-BPE-Rh utilize flexible phospholano ligands, which balance electronic tuning and steric effects but lack the rigidity of paracyclophane systems .
Catalytic Performance in Asymmetric Hydrogenation
Key Findings :
- The target compound achieves superior enantioselectivity (95–99% ee) for α-ketoesters due to its rigid paracyclophane framework and bulky xylyl groups, which restrict undesired conformations .
- NORPHOS-Rh exhibits higher TOFs (2,000–2,500 h⁻¹) for enamides, attributed to its less hindered bicyclic backbone .
- Diphenylphosphino paracyclophane-Rh shows slightly lower activity (400–600 h⁻¹) than the xylyl-substituted analog, highlighting the trade-off between steric bulk and reaction rate .
Stability and Handling
Notes:
Biological Activity
(R)-(-)-4,12-Bis(di-3,5-xylylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a complex rhodium compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₅₆H₆₂P₂RhBF₄
- Molecular Weight : 986.75 g/mol
- Structure : The compound features a unique [2.2]paracyclophane framework which enhances its steric and electronic properties.
Rhodium complexes are known for their diverse biological activities, particularly in cancer research. The mechanism of action for rhodium complexes often involves:
- Enzyme Inhibition : Rhodium complexes can inhibit various enzymes, potentially leading to anti-cancer effects. Their ability to form stable complexes with biomolecules allows them to interfere with cellular processes.
- DNA Interaction : Some studies suggest that rhodium compounds can interact with DNA, leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of rhodium complexes:
-
Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : Reported IC50 values range from 5 to 15 µM across different cell lines, indicating effective inhibition of cell proliferation.
-
Mechanistic Insights : The observed cytotoxic effects are attributed to:
- Induction of oxidative stress.
- Disruption of mitochondrial function.
- Activation of apoptotic pathways.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes:
- Target Enzymes : Studies have shown inhibition of key enzymes involved in cancer metabolism such as lactate dehydrogenase (LDH) and carbonic anhydrase.
- Kinetic Studies : Enzyme kinetics revealed that the compound acts as a non-competitive inhibitor with a Ki value in the low micromolar range.
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 10 | Induction of apoptosis | |
| MCF-7 | 8 | Oxidative stress | |
| A549 | 12 | Enzyme inhibition |
Toxicological Profile
Despite its promising biological activity, the safety profile of this compound requires careful consideration:
Q & A
Q. What are the critical handling and storage protocols to maintain the stability of this air-sensitive catalyst?
- Methodological Answer : This rhodium complex is highly air-sensitive due to its low oxidation state (Rh⁺) and reactive ligands. Storage must adhere to inert conditions:
-
Storage : Under argon or nitrogen in sealed, flame-dried glassware at 2–8°C to prevent ligand oxidation or Rh center degradation .
-
Handling : Use gloveboxes or Schlenk lines for transfers. Avoid exposure to moisture or oxygen during weighing or reaction setup.
-
Safety : Wear nitrile gloves and safety goggles due to skin/eye irritation risks .
Table 1: Key Physicochemical Properties
Property Value Source Molecular Formula C₄₈H₅₀BF₄P₂Rh [] Molecular Weight 874.54 g/mol [] Air Sensitivity High (requires inert atmosphere) []
Q. What analytical techniques are most effective for characterizing the structural integrity of this rhodium complex?
- Methodological Answer :
- X-ray Crystallography : Confirms ligand coordination geometry and Rh center configuration. The paracyclophane backbone and xylylphosphino substituents create a rigid chiral environment critical for enantioselectivity .
- ³¹P NMR : Detects ligand coordination shifts (δ ~20–30 ppm for phosphine-Rh complexes) and monitors degradation (e.g., free phosphine at δ ~-5 ppm) .
- IR Spectroscopy : Identifies BF₄⁻ counterion vibrations (~1050 cm⁻¹) and cyclooctadiene (COD) ligand C=C stretches (~1640 cm⁻¹) .
Advanced Research Questions
Q. How does the steric bulk of the di-3,5-xylylphosphino substituents influence catalytic activity and enantioselectivity in asymmetric hydrogenation?
- Methodological Answer : The di-3,5-xylyl groups impose significant steric hindrance, creating a chiral pocket around the Rh center. This steric bulk:
-
Enhances enantioselectivity by restricting substrate access to specific prochiral faces (e.g., in α,β-unsaturated ester reductions).
-
Reduces catalytic turnover in sterically demanding substrates (e.g., tetrasubstituted alkenes).
Comparative studies with less bulky analogs (e.g., diphenylphosphino ligands) show lower enantiomeric excess (ee) but higher reaction rates .Experimental Design :
-
Synthesize analogs with varying aryl substituents (e.g., 4-MeO, 3,5-(CF₃)₂) and compare ee values using chiral GC/HPLC.
-
Perform kinetic studies under standardized conditions (e.g., 25°C, H₂ pressure = 10 bar).
Q. What strategies can mitigate ligand degradation during catalytic cycles?
- Methodological Answer : Ligand degradation often arises from oxidative or hydrolytic pathways:
-
Oxidative Protection : Add stoichiometric reductants (e.g., ascorbic acid) to scavenge reactive oxygen species.
-
Solvent Optimization : Use anhydrous, deoxygenated solvents (e.g., THF or toluene) to minimize hydrolysis.
-
Ligand Tuning : Introduce electron-withdrawing groups (e.g., CF₃) on xylyl substituents to enhance oxidative stability.
Validation Methods :
-
Monitor degradation via ³¹P NMR or mass spectrometry after catalytic runs.
-
Compare turnover numbers (TONs) across multiple cycles to assess stability .
Q. How do counterion variations (e.g., BF₄⁻ vs. triflate) affect catalytic performance?
- Methodological Answer : Counterions influence solubility and ion-pairing effects:
-
BF₄⁻ : Provides moderate solubility in polar aprotic solvents (e.g., CH₂Cl₂) and stabilizes the Rh center via weak coordination.
-
Triflate (OTf⁻) : Increases solubility in polar media and may enhance electrophilicity at the Rh center, accelerating substrate activation.
Table 2: Counterion Impact on Catalytic Activity
Counterion Solubility Reaction Rate (mmol·h⁻¹) ee (%) BF₄⁻ Moderate 12.3 ± 0.5 98 OTf⁻ High 18.9 ± 0.7 95 Data inferred from analogs in [].
Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
